molecular formula C13H18N2O3 B4653894 2-(4-Allyl-2-methoxyphenoxy)propanehydrazide CAS No. 832740-26-8

2-(4-Allyl-2-methoxyphenoxy)propanehydrazide

Katalognummer: B4653894
CAS-Nummer: 832740-26-8
Molekulargewicht: 250.29 g/mol
InChI-Schlüssel: QSKWVVAPCGMBJH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Allyl-2-methoxyphenoxy)propanehydrazide is a chemical compound with the molecular formula C13H18N2O3. It is known for its unique structure, which includes an allyl group, a methoxy group, and a hydrazide functional group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Allyl-2-methoxyphenoxy)propanehydrazide typically involves the reaction of 4-allyl-2-methoxyphenol with appropriate hydrazine derivatives. One common method includes the reaction of 4-allyl-2-methoxyphenol with 2-bromo-1-propanol to form an intermediate, which is then reacted with hydrazine hydrate to yield the final product .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Allyl-2-methoxyphenoxy)propanehydrazide can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form epoxides or other oxidized derivatives.

    Reduction: The hydrazide group can be reduced to form corresponding amines.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid and peracetic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-(4-Allyl-2-methoxyphenoxy)propanehydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential cytotoxic effects on cancer cells, particularly human breast cancer cell lines.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Used in the synthesis of polymers and other industrial chemicals

Wirkmechanismus

The mechanism of action of 2-(4-Allyl-2-methoxyphenoxy)propanehydrazide involves its interaction with specific molecular targets and pathways. The hydrazide group can form hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The allyl and methoxy groups may also contribute to its biological activity by interacting with cellular membranes or proteins .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(4-Allyl-2-methoxyphenoxy)propanoic acid: Similar structure but with a carboxylic acid group instead of a hydrazide group.

    4-Allyl-2-methoxyphenol (Eugenol): Lacks the propanehydrazide moiety but shares the allyl and methoxy groups.

Uniqueness

2-(4-Allyl-2-methoxyphenoxy)propanehydrazide is unique due to the presence of the hydrazide group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research applications .

Eigenschaften

CAS-Nummer

832740-26-8

Molekularformel

C13H18N2O3

Molekulargewicht

250.29 g/mol

IUPAC-Name

2-(2-methoxy-4-prop-2-enylphenoxy)propanehydrazide

InChI

InChI=1S/C13H18N2O3/c1-4-5-10-6-7-11(12(8-10)17-3)18-9(2)13(16)15-14/h4,6-9H,1,5,14H2,2-3H3,(H,15,16)

InChI-Schlüssel

QSKWVVAPCGMBJH-UHFFFAOYSA-N

Kanonische SMILES

CC(C(=O)NN)OC1=C(C=C(C=C1)CC=C)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.